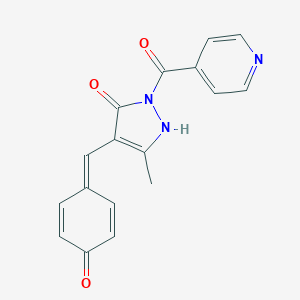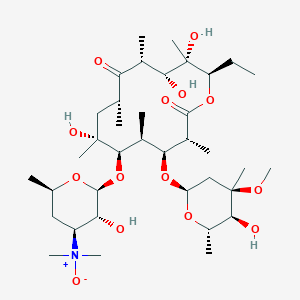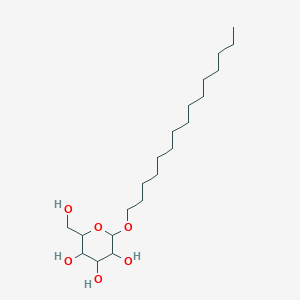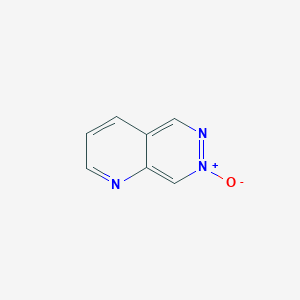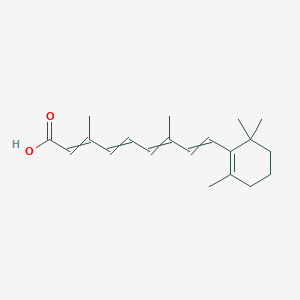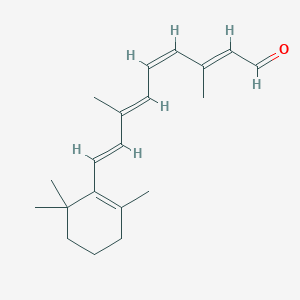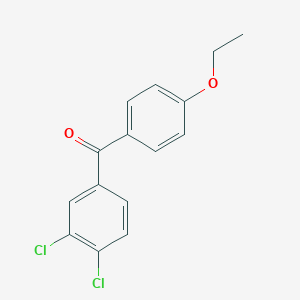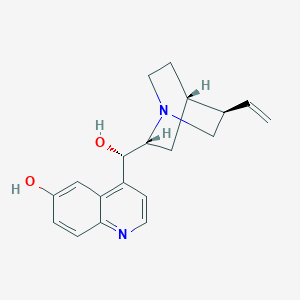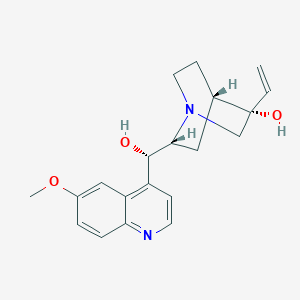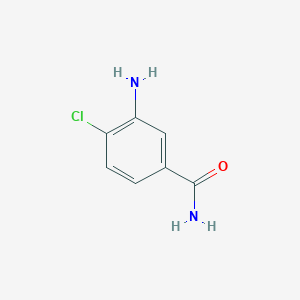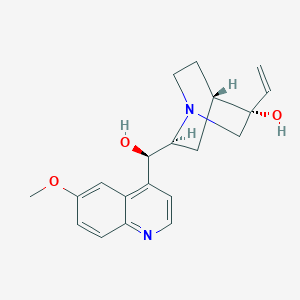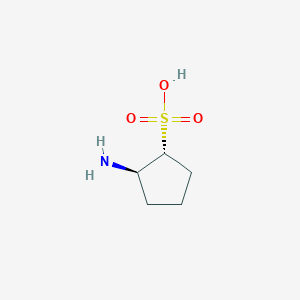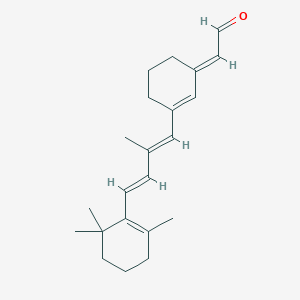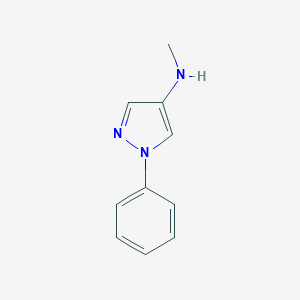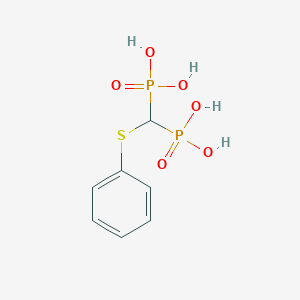
Deschloro Tiludronic Acid 2-Methyl-2-propanamine
Overview
Description
Synthesis Analysis
Deschloro Tiludronic Acid, also known as tiludronate, is chemically characterized by a (Cchlorophenyl)thiomethylene side chain on the carbon atom of the basic P-C-P structure, which is common to all geminal bisphosphonates, conferring binding affinity for calcified bone matrix. Its synthesis involves multiple steps, starting from acetanilide to produce disodium [benzene-U-14C]-(4-chlorophenylthio)methylenediphosphonate in an overall radiochemical yield of 41%, highlighting its complex synthesis process (Burgos & Ellames, 1995).
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-methyl-2-(2,4,5-trichlorophenoxy)propionic acid, has been determined, showing triclinic crystal structure, with specific hydrogen-bonded cyclic dimers and a synplanar-synplanar side-chain conformation, which is a common feature in the structural analysis of phenoxyacetic acids and 2-phenoxypropionic acids (Kennard et al., 1982).
Chemical Reactions and Properties
Tiludronate's specific antiosteoclastic activity has been confirmed through preclinical studies both in vitro and in vivo, providing a rationale for its investigational use in metabolic bone diseases characterized by excessive osteoclastic resorption. This highlights its specific chemical reactions and properties within biological systems (Reginster & Reginster, 1992).
Physical Properties Analysis
The thermodynamic and thermophysical properties of 2-methyl-2-propanamine and related compounds have been evaluated, providing recommended values for critical constants, vapor pressure, density, and enthalpy of vaporization, among other properties. These insights are crucial for understanding the compound's behavior in different physical states and conditions (Das et al., 1993).
Chemical Properties Analysis
Bisphosphonates like tiludronate show a specific action on osteoclasts, particularly affecting polarized osteoclasts with ruffled borders, without inhibiting the formation of osteoclast-like multinucleated cells. This mechanism of action is significant for its chemical property in inhibiting bone resorption selectively (Murakami et al., 1995).
Scientific Research Applications
Pharmacological Properties and Clinical Investigation
Deschloro Tiludronic Acid (Tiludronate) is a new bisphosphonate, chemically characterized by a (Cchlorophenyl)thiomethylene side chain on the carbon atom of the basic P-C-P structure. It exhibits a binding affinity for calcified bone matrix. Preclinical studies have confirmed its specific antiosteoclastic activity, providing a rationale for its investigational use in metabolic bone diseases characterized by excessive osteoclastic resorption (Reginster, 1992).
Analysis in Biological Samples
The analysis of Tiludronate in equine urine and plasma has been developed. Its hydrophilic properties and strong affinity for bone make detection challenging. However, a method for detecting Tiludronate in equine biological samples has been successfully applied, demonstrating its presence in plasma and urine (Wong et al., 2015).
Method Development for Detection
A HPLC/ESI-MS(n) method has been developed for detecting Tiludronate in equine plasma. The method has been validated with satisfactory precision and accuracy, and has been employed for quantification in plasma samples from horses treated with Tiludronate (Popot et al., 2014).
Therapeutic Efficacy in Bone Diseases
Clinical trials have shown Tiludronate's efficacy in reducing bone pain and producing a biochemical response in patients with active Paget's disease. It leads to a significant reduction in serum alkaline phosphatase levels, indicating its potential as a first-line drug in managing young patients with long-term complications of bone diseases (Morales-Piga, 1999).
Applications in Osteoporosis
Tiludronate is also being investigated for its use in osteoporosis. The primary efficacy endpoint in these studies is the occurrence of vertebral fractures after 3 years of therapy, with secondary endpoints including changes in lumbar bone mineral density and spinal deformity index (Chesnut, 1995).
Effects on Experimental Periodontitis in Diabetic Rats
Studies have evaluated the effects of local administration of Tiludronate on experimental periodontitis in rats with streptozotocin-induced diabetes mellitus. The findings suggest that Tiludronate exhibits protective effects against tissue destruction in this context (Nunes et al., 2017).
Bone Pharmacology and Safety
Tiludronate has been characterized in preclinical studies for its dose-dependent inhibitory activity on bone resorption. It effectively inhibits bone resorption without reducing bone mineralization and strength, indicating its safety and therapeutic margin in clinical conditions characterized by excessive bone resorption (Bonjour et al., 1995).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[phenylsulfanyl(phosphono)methyl]phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O6P2S/c8-14(9,10)7(15(11,12)13)16-6-4-2-1-3-5-6/h1-5,7H,(H2,8,9,10)(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXPFBLPDLBNGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC(P(=O)(O)O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O6P2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40535982 | |
| Record name | [(Phenylsulfanyl)methylene]bis(phosphonic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40535982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Deschloro Tiludronic Acid 2-Methyl-2-propanamine | |
CAS RN |
89987-43-9 | |
| Record name | [(Phenylsulfanyl)methylene]bis(phosphonic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40535982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



